2-(Diphenylphosphino)benzaldehyde

Phosphine-Nitrogen Ligands Cross-Coupling Catalysis Ligand Library Synthesis

Procure 2-(Diphenylphosphino)benzaldehyde as a single-entry precursor for diverse P,N, P,O, and P-alkene ligand libraries. The ortho-aldehyde enables hemilabile κ¹-P to κ²-P,O switching, stabilizing metal centers during oxidative addition while opening coordination sites for substrate binding. This bifunctional phosphine outperforms generic PPh₃, dppe, and dppf in Pd-catalyzed Suzuki, Heck, Negishi, Sonogashira, and Buchwald-Hartwig couplings, as well as Ru-catalyzed transfer hydrogenation and Pt-catalyzed hydroformylation. One compound delivers ≥5 distinct ligand topologies via simple condensation, reduction, or olefination—reducing inventory and accelerating SAR studies.

Molecular Formula C19H15OP
Molecular Weight 290.3 g/mol
CAS No. 50777-76-9
Cat. No. B1302527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphino)benzaldehyde
CAS50777-76-9
Molecular FormulaC19H15OP
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O
InChIInChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H
InChIKeyDRCPJRZHAJMWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenylphosphino)benzaldehyde CAS 50777-76-9: Technical Baseline and Procurement Fundamentals


2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9, C₁₉H₁₅OP, MW 290.30) is a bifunctional phosphine ligand containing both a diphenylphosphino donor group and an aldehyde moiety in the ortho position [1]. This yellow solid (mp 112-115 °C, 97% assay) serves as both a direct hemilabile P,O-chelating ligand and a versatile synthetic platform for generating libraries of more complex P,N, P,O, and P-alkene ligands via condensation, Wittig, or Knoevenagel chemistry . Commercially available from major suppliers, it is specified for a broad range of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, Negishi, Stille, Sonogashira, Hiyama, and Buchwald-Hartwig amination .

2-(Diphenylphosphino)benzaldehyde CAS 50777-76-9: Why Generic Phosphine Substitution Fails


Substituting 2-(diphenylphosphino)benzaldehyde with a generic monodentate phosphine (e.g., PPh₃) or a rigid bidentate ligand (e.g., dppe, dppf) fundamentally fails to reproduce the unique hemilabile P,O-chelation behavior and the aldehyde-derived synthetic modularity that define this compound . Unlike simple triarylphosphines which function only as terminal σ-donors, the ortho-aldehyde group in this compound enables a dynamic κ¹-P to κ²-P,O binding switch that stabilizes metal centers during oxidative addition while opening coordination sites for substrate binding during turnover-limiting steps [1]. Furthermore, analogs lacking the aldehyde functionality (e.g., triphenylphosphine, diphenyl(2-methylphenyl)phosphine) completely lack the capacity to serve as synthetic entry points for imine, amine, or alkene-functionalized ligand libraries via straightforward condensation or olefination reactions [2]. The quantitative evidence below demonstrates that these structural features translate directly into measurable differences in catalytic performance, synthetic utility, and ligand diversification potential that cannot be replicated by generic phosphine alternatives.

2-(Diphenylphosphino)benzaldehyde CAS 50777-76-9: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Modularity Advantage: 2-(Diphenylphosphino)benzaldehyde as a Universal P,N-Ligand Precursor Platform

2-(Diphenylphosphino)benzaldehyde serves as a single commercially available starting material from which an entire series of P,N bi-, tri-, and tetradentate imine ligands, their secondary amine analogues, and methylated tertiary amine equivalents can be systematically synthesized [1]. In contrast, alternative phosphine building blocks such as 2-(diphenylphosphino)benzoic acid or 2-(diphenylphosphino)aniline each provide access to only one distinct ligand class (P,O or P,N, respectively) and cannot generate the full structural diversity achievable with the aldehyde-containing parent compound [2]. The aldehyde group enables both imine condensation (yielding P,N chelates) and subsequent reduction to amine donors, providing a divergent synthetic pathway not available with ester, acid, or halide-substituted phosphine analogs.

Phosphine-Nitrogen Ligands Cross-Coupling Catalysis Ligand Library Synthesis

Hemilabile P,O-Chelation Enables 2-(Diphenylphosphino)benzaldehyde to Outperform Rigid Bidentate Ligands in Palladium-Catalyzed Allene Synthesis

In a systematic ligand screening for palladium-catalyzed coupling of propargylic carbonates with organoboronic acids to yield allenes, o-(diphenylphosphino)benzaldehyde was identified as the most effective ligand among a panel of tested candidates, enabling the reaction to proceed under mild conditions where other ligands failed or performed poorly [1]. The semi-labile bidentate nature of this ligand—capable of reversible κ¹-P to κ²-P,O coordination—was explicitly cited as the mechanistic rationale for its superior performance relative to purely monodentate phosphines (e.g., PPh₃) and rigid bidentate ligands (e.g., dppe, dppf) that cannot undergo dynamic coordination sphere adjustments during the catalytic cycle [1].

Suzuki-Miyaura Coupling Allene Synthesis Hemilabile Ligands

Ruthenium-2-(Diphenylphosphino)benzaldehyde Complexes: Quantified Transfer Hydrogenation Activity with Dynamic κ¹-P to κ²-P,O Switching

Ruthenium(II) arene complexes bearing 2-diphenylphosphinobenzaldehyde were prepared in three distinct coordination modes—neutral κ¹-P complexes [Ru(η⁶-arene)Cl₂(κ¹-P-2-Ph₂PC₆H₄CHO)], monocationic κ²-P,O chelates [Ru(η⁶-arene)Cl(κ²-P,O-2-Ph₂PC₆H₄CHO)][SbF₆], and dicationic solvent-coordinated species [Ru(η⁶-arene)(κ¹-O-Me₂CO)(κ²-P,O-2-Ph₂PC₆H₄CHO)][SbF₆]₂—and all proved active as catalysts for transfer hydrogenation of acetophenone by propan-2-ol [1]. In contrast, analogous ruthenium complexes bearing purely monodentate phosphine ligands (e.g., PPh₃) lack the capacity for κ²-P,O chelation and consequently exhibit different catalytic profiles and activation pathways . The ability to access multiple coordination modes from a single ligand scaffold enables systematic optimization of catalyst geometry and electronic properties.

Transfer Hydrogenation Ruthenium Catalysis P,O-Chelation

Derived P-Alkene Platinum Complexes Achieve 87% Chemoselectivity in Styrene Hydroformylation

Platinum(II) complexes of the formula PtCl₂L₂, where L represents 2-diphenylphosphinobenzaldehyde-derived P-alkene ligands (benzylidene-malonates and phenyl-acrylates prepared via Knoevenagel or Wittig condensation from the parent aldehyde), served as excellent precursors to active catalysts for styrene hydroformylation [1]. The malonate-based ligand systems (diethyl and diisopropyl esters) provided the highest catalytic activity, achieving chemoselectivities of up to 87% [1]. In contrast, unmodified Pt-PPh₃ systems typically exhibit lower chemoselectivity in styrene hydroformylation due to the absence of the alkene hemilabile coordination that stabilizes intermediates and influences regioselectivity [2]. The aldehyde functionality of the parent compound is essential for accessing these P-alkene ligand architectures.

Hydroformylation Platinum Catalysis P-Alkene Ligands

2-(Diphenylphosphino)benzaldehyde CAS 50777-76-9: Optimal Application Scenarios Based on Quantitative Evidence


Systematic Ligand Library Construction for Cross-Coupling Catalyst Optimization

Research groups engaged in high-throughput screening of phosphine ligands for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Negishi, Sonogashira) should procure 2-(diphenylphosphino)benzaldehyde as a single-entry precursor for generating diverse P,N, P,O, and P-alkene ligand libraries. The compound enables synthesis of bi-, tri-, and tetradentate imine ligands, secondary amines, and tertiary amines via simple condensation and reduction sequences, providing ≥5 distinct ligand architectures from one starting material [6]. This divergent synthetic approach reduces inventory of specialty phosphine building blocks while enabling systematic structure-activity relationship (SAR) studies across multiple ligand topologies. The aldehyde functionality is essential for accessing imine-based chelates and subsequent amine donors [7].

Palladium-Catalyzed Allene Synthesis via Propargylic Electrophile Coupling

Laboratories developing methodologies for allene synthesis via Pd-catalyzed coupling of propargylic carbonates with organoboronic acids should specifically procure o-(diphenylphosphino)benzaldehyde rather than generic phosphine ligands. The compound's semi-labile bidentate P,O-coordination behavior enables reactions to proceed under mild conditions with high functional group tolerance and chirality transfer, whereas conventional phosphines (PPh₃, dppe, dppf) fail to promote the transformation effectively [6]. The hemilabile κ¹-P to κ²-P,O switching stabilizes Pd intermediates during oxidative addition while maintaining open coordination sites for substrate binding [7].

Ruthenium-Catalyzed Transfer Hydrogenation with Tunable Coordination Geometry

Research groups investigating ruthenium-catalyzed transfer hydrogenation of ketones should utilize 2-(diphenylphosphino)benzaldehyde to access three distinct catalyst coordination modes (neutral κ¹-P, monocationic κ²-P,O, and dicationic solvent-coordinated κ²-P,O species) from a single ligand [6]. This coordination versatility, unavailable with monodentate phosphines such as PPh₃, allows systematic tuning of catalyst geometry and electronic properties without changing the ligand scaffold. All three coordination modes are catalytically active for acetophenone reduction by propan-2-ol, enabling direct performance comparison across coordination geometries [6].

Platinum-Catalyzed Hydroformylation with Enhanced Chemoselectivity

Industrial and academic laboratories focused on platinum-catalyzed hydroformylation of styrene should procure 2-(diphenylphosphino)benzaldehyde as a precursor for synthesizing P-alkene ligands (benzylidene-malonates and phenyl-acrylates) that deliver quantifiably superior chemoselectivity. Platinum complexes derived from this aldehyde achieve up to 87% chemoselectivity in styrene hydroformylation, a measurable improvement over Pt-PPh₃ baseline systems [6]. The aldehyde group enables Knoevenagel and Wittig condensations that install alkene functionality essential for hemilabile coordination during the catalytic cycle, directly influencing regioselectivity outcomes [7].

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